![molecular formula C12H14N2O2 B13723284 (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)
(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Benzimidazole derivatives are known for their broad spectrum of biological activities, making this compound a candidate for further investigation.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Benzimidazole derivatives are found in various drugs used to treat infections, inflammation, and other medical conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.
作用機序
The mechanism of action of (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. Benzimidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: A similar compound with a methyl group instead of a cyclopropyl group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A related compound with a phenyl group.
Uniqueness
(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both cyclopropyl and methoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(1-cyclopropyl-6-methoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H14N2O2/c1-16-9-4-5-10-11(6-9)14(8-2-3-8)12(7-15)13-10/h4-6,8,15H,2-3,7H2,1H3 |
InChIキー |
GUYFQKJVKVGZKY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(N2C3CC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)

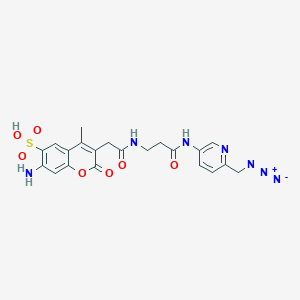
![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)
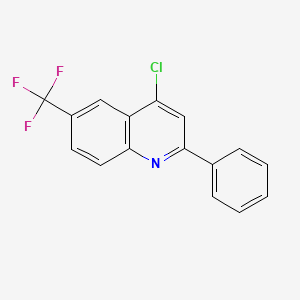
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
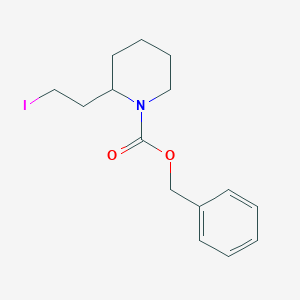
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
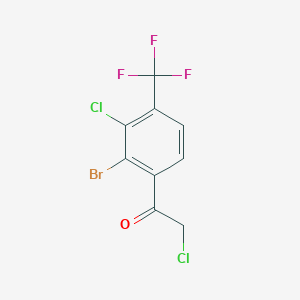
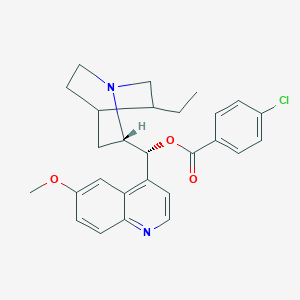
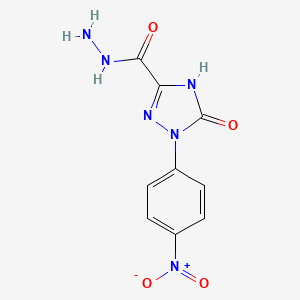
![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
